molecular formula NaO18P6-5 B7909605 CID 16164496

CID 16164496

Cat. No.: B7909605
M. Wt: 496.82 g/mol
InChI Key: FWYVLGJBTZNHEM-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

CID 16164496 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For example, CID 6167 corresponds to colchicine, a well-studied alkaloid with anti-inflammatory properties , and CID 72326 refers to betulin, a triterpene with anticancer activity . This compound likely follows this convention, though its exact structure and applications remain unspecified in the provided materials.

Properties

InChI

InChI=1S/Na.6HO3P/c;6*1-4(2)3/h;6*(H,1,2,3)/q+1;;;;;;/p-6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYVLGJBTZNHEM-UHFFFAOYSA-H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NaO18P6-5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 16164496, we compare it with structurally or functionally related compounds referenced in the evidence. Below is a synthesis of key findings:

Table 1: Comparative Analysis of Selected CIDs

CID Compound Name Molecular Formula Key Properties/Applications Analytical Techniques Used
6167 Colchicine C₂₂H₂₅NO₆ Anti-inflammatory, microtubule inhibitor LC-MS, NMR
72326 Betulin C₃₀H₅₀O₂ Anticancer, antiviral CID-MS, 3D structural overlays
64971 Betulinic Acid C₃₀H₄₈O₃ HIV-1 protease inhibitor Collision-induced dissociation (CID)
12594 DHEAS C₁₉H₂₈O₅S Steroid sulfate, biomarker GC-MS, CID voltage optimization
16164496 (Unspecified) N/A N/A Hypothetical: LC-MS, CID-MS

Key Findings :

Structural Diversity: Betulin (CID 72326) and betulinic acid (CID 64971) share a triterpenoid backbone but differ in functional groups (hydroxyl vs. carboxylic acid), leading to distinct bioactivities. Betulinic acid’s carboxyl group enhances its solubility and interaction with HIV-1 protease . DHEAS (CID 12594) contains a sulfated steroid structure, enabling its use as a biomarker in clinical diagnostics .

Analytical Techniques :

  • CID-MS : Collision-induced dissociation mass spectrometry (CID-MS) is critical for structural elucidation. For example, betulin-derived inhibitors were analyzed using CID-MS to differentiate fragmentation patterns .
  • GC-MS vs. LC-MS : CID 12594 (DHEAS) was studied using GC-MS due to its volatility, while colchicine (CID 6167) required LC-MS for polarity-driven separation .

Pharmacological Relevance: Colchicine (CID 6167) and betulinic acid (CID 64971) exemplify how minor structural modifications (e.g., methylation, hydroxylation) drastically alter mechanisms of action. Colchicine targets microtubules, whereas betulinic acid inhibits viral proteases .

CID Voltage Optimization :

  • Studies on oligonucleotides demonstrated that CID voltage must be calibrated based on charge state and molecular length to avoid over-fragmentation . This principle applies broadly to CID-based analyses of small molecules.

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